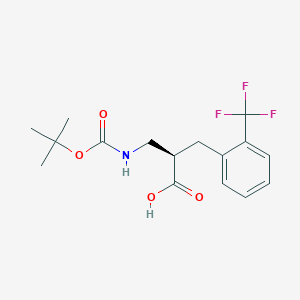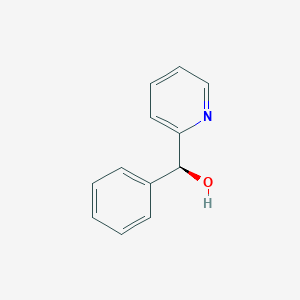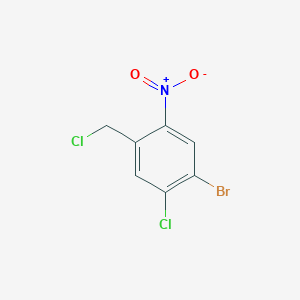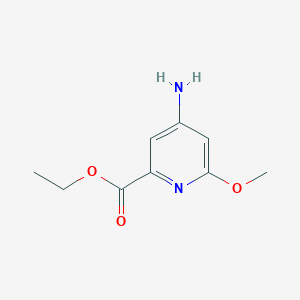
(R)-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is a complex organic compound with a unique structure that includes an oxazolidine ring, a benzyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using a reagent like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.
Medicine
In medicinal chemistry, ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)butanenitrile: Similar structure but with a shorter carbon chain.
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)pentanenitrile: Similar structure but with a different carbon chain length.
®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)heptanenitrile: Similar structure but with a longer carbon chain.
Uniqueness
What sets ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile apart from its similar compounds is its specific carbon chain length, which can influence its reactivity and interactions with biological targets. This makes it uniquely suited for certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
(3R)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexanenitrile |
InChI |
InChI=1S/C17H20N2O3/c1-2-6-14(9-10-18)16(20)19-15(12-22-17(19)21)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9,11-12H2,1H3/t14-,15+/m1/s1 |
Clave InChI |
UNKNXDGFFQXOBS-CABCVRRESA-N |
SMILES isomérico |
CCC[C@H](CC#N)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CCCC(CC#N)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)
![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)




